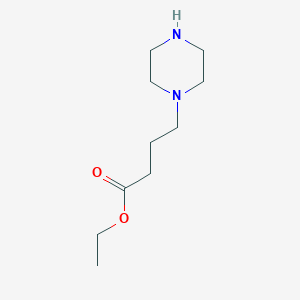

1-Piperazinebutanoic acid, ethyl ester

Descripción general

Descripción

1-Piperazinebutanoic acid, ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions. The presence of the piperazine ring often imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Piperazinebutanoic acid, ethyl ester can be synthesized through various methods. One common approach involves the esterification of 1-piperazinebutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 1-piperazinebutanoic acid chloride with ethanol. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂SO₄/H₂O), the ester undergoes hydrolysis to yield 4-(piperazin-1-yl)butanoic acid and ethanol .

Mechanism :

- Protonation of the ester carbonyl.

- Nucleophilic attack by water.

- Elimination of ethanol and formation of the carboxylic acid .

Equation :

Base-Promoted Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester forms the sodium salt of 4-(piperazin-1-yl)butanoate and ethanol .

Equation :

Transesterification

The ethyl ester reacts with alcohols (e.g., methanol) under acid catalysis to form new esters .

Example :

Key Conditions :

Alkylation

The secondary amines in the piperazine ring undergo alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Equation :

Acid-Base Reactions

The piperazine nitrogen atoms react with strong acids (e.g., HCl) to form water-soluble salts :

Decarboxylation and Stability

Under thermal stress (>150°C), the butanoic acid moiety may decarboxylate, forming 1-(piperazin-1-yl)propane and CO₂ . This reaction is accelerated in acidic environments .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Piperazinebutanoic acid, ethyl ester is primarily explored for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The structural modifications in piperazine derivatives can enhance their efficacy and selectivity for serotonin receptors, which are crucial in mood regulation.

Insect Repellent Formulations

The compound has been utilized in formulations aimed at repelling insects. Its efficacy against common pests such as mosquitoes and ticks has been documented.

- Case Study : A formulation containing this compound demonstrated effective repellency against mosquito species Aedes aegypti and Anopheles gambiae in controlled studies. The results indicated a significant reduction in mosquito landings on treated surfaces compared to untreated controls .

Biochemical Research

Due to its ability to interact with lipid membranes, the compound is also used in studies focusing on membrane fluidity and stability.

- Membrane Interaction Studies : In vitro experiments have shown that this compound can alter the phase transition temperature of lipid bilayers, suggesting its potential role in drug delivery systems that require membrane permeabilization .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Positive effects in animal models | |

| Insect Repellent | Effective against Aedes aegypti | |

| Membrane Interaction | Alters lipid bilayer properties |

The compound has undergone various toxicological assessments to evaluate its safety profile for use in consumer products. It has been registered with regulatory bodies such as the EPA for use in insect repellent formulations, demonstrating its safety when applied according to guidelines .

Mecanismo De Acción

The mechanism of action of 1-piperazinebutanoic acid, ethyl ester depends on its specific application. In biological systems, the piperazine ring can interact with various molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved may vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

1-Piperazinebutanoic acid, ethyl ester can be compared with other similar compounds, such as:

1-Piperazinepropanoic acid, ethyl ester: This compound has a shorter carbon chain but similar chemical properties.

1-Piperazinepentanoic acid, ethyl ester: This compound has a longer carbon chain and may exhibit different solubility and reactivity.

1-Piperazinebutanoic acid, methyl ester: This compound has a different ester group, which can affect its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of the piperazine ring and the butanoic acid ester group, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Piperazinebutanoic acid, ethyl ester (CAS No. 154938-42-8) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known to impart unique chemical and biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

The presence of the piperazine ring allows for interactions with various biological targets, potentially influencing enzymatic and receptor activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors, impacting various signaling pathways.

These interactions can lead to therapeutic effects, particularly in antimicrobial and anticancer contexts.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of cell cycle regulators.

Research Findings

A review of the literature reveals significant findings regarding the biological activity of this compound:

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics.

- Cancer Cell Line Study : A study involving human breast cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers compared to control groups.

Comparison with Similar Compounds

When compared to similar compounds within the piperazine family, this compound exhibits distinct properties:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 1-Piperazinepropanoic acid, ethyl ester | Shorter carbon chain | Similar antimicrobial effects but reduced potency |

| 1-Piperazinepentanoic acid, ethyl ester | Longer carbon chain | Enhanced solubility but varied reactivity |

| 1-Piperazinebutanoic acid, methyl ester | Different ester group | Altered pharmacokinetic properties |

Propiedades

IUPAC Name |

ethyl 4-piperazin-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-10(13)4-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLKVGMCKQAKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445016 | |

| Record name | 1-Piperazinebutanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154938-42-8 | |

| Record name | 1-Piperazinebutanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.